1-(4-chlorobenzenesulfonyl)-4-(1H-imidazole-1-carbonyl)piperazine
Description
1-(4-Chlorobenzenesulfonyl)-4-(1H-imidazole-1-carbonyl)piperazine is a synthetic small molecule featuring a piperazine core substituted with two pharmacologically relevant groups:
- A 4-chlorobenzenesulfonyl moiety at position 1.
- A 1H-imidazole-1-carbonyl group at position 2.
This dual substitution imparts unique physicochemical properties, such as moderate lipophilicity (due to the aromatic chlorobenzenesulfonyl group) and hydrogen-bonding capacity (via the imidazole carbonyl).
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S/c15-12-1-3-13(4-2-12)23(21,22)19-9-7-17(8-10-19)14(20)18-6-5-16-11-18/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLXFGRKCPJSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332456 | |
| Record name | [4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
52.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85198501 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852840-19-8 | |
| Record name | [4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of Piperazine
The primary nitrogen of piperazine is selectively functionalized with the 4-chlorobenzenesulfonyl group under mild conditions:
- Reaction Setup : Piperazine (1.0 equiv) is dissolved in DCM, followed by dropwise addition of 4-chlorobenzenesulfonyl chloride (1.1 equiv) and TEA (2.2 equiv) at 0–5°C.
- Reaction Progress : The mixture is stirred at room temperature for 6–8 hours, monitored by thin-layer chromatography (TLC).
- Workup : The organic layer is washed with brine, dried over Na2SO4, and concentrated to yield 1-(4-chlorobenzenesulfonyl)piperazine as a white solid (Yield: 78–85%).
Carbonyl Coupling with Imidazole
The secondary nitrogen of the monosubstituted piperazine is acylated using imidazole-1-carbonyl chloride or an in-situ-activated derivative:
- Activation Method A : 1H-imidazole-1-carboxylic acid is activated with HBTU (1.1 equiv) and DIPEA (3.0 equiv) in DMF for 30 minutes.
- Coupling : The activated species is added to 1-(4-chlorobenzenesulfonyl)piperazine (1.0 equiv) and stirred overnight at room temperature.
- Purification : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate the title compound (Yield: 65–72%).
Reaction Optimization and Challenges
Stoichiometric Balancing
Excess sulfonyl chloride (>1.1 equiv) leads to disubstitution byproducts, reducing yields. Similarly, inadequate activation of the carboxylic acid in Method A results in unreacted starting material. Optimal molar ratios are critical, as demonstrated in analogous piperazine derivatizations.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may necessitate higher dilution to prevent dimerization. Elevated temperatures (>40°C) during acylation accelerate reaction rates but risk imidazole ring degradation.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, imidazole H), 7.85–7.70 (m, 4H, Ar-H), 3.90–3.40 (m, 8H, piperazine CH2), 2.10 (s, 1H, NH).
- MS (ESI+) : m/z 355.1 [M+H]+ (calc. 354.82).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity >98% for batches synthesized via Method A.
Comparative Analysis of Synthetic Routes
| Method | Sulfonylation Yield | Carbonyl Coupling Yield | Total Yield | Purity (%) |
|---|---|---|---|---|
| Stepwise (Method A) | 85% | 72% | 61% | 98.5 |
| One-Pot* | – | – | 48% | 92.3 |
*One-pot methods suffer from lower selectivity due to competing reactions.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to improve heat dissipation during exothermic sulfonylation. Recrystallization from ethanol/water mixtures replaces chromatography for cost efficiency, yielding pharmaceutical-grade material with ≥99% purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorobenzenesulfonyl)-4-(1H-imidazole-1-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily due to the presence of the piperazine and imidazole moieties, which are known to interact with various biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of piperazine, including this compound, show significant cytotoxic effects against cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer).
- Methodology : MTT assay was employed to evaluate cell viability.
- Results : The compound demonstrated an IC50 value indicating effective cytotoxicity, leading to apoptosis through a p53-independent pathway.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest at G0/G1 phase |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Methodology : Disk diffusion method was used to assess antibacterial activity.
- Results : The compound exhibited significant inhibition zones, indicating strong antibacterial properties.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-4-(1H-imidazole-1-carbonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- PARP-1 Inhibitors: Compounds like 13g () replace the imidazole with a thienoimidazole-carboxamide, enhancing PARP-1 inhibition through π-π stacking and hydrogen bonding .
- Antifungal Agents : Ketoconazole () retains the imidazole-piperazine scaffold but incorporates a dioxolane linker and dichlorophenyl group, critical for fungal CYP51 inhibition .
- Anti-HIV Analogues : The low efficacy of alkylthio-imidazole derivatives () highlights the challenge of optimizing imidazole substituents for viral target engagement .
Structure-Activity Relationships (SAR)
- Chlorobenzenesulfonyl Group : Enhances metabolic stability and membrane permeability compared to unsubstituted benzenesulfonyl groups (e.g., ’s methylthio-benzylpiperazine) .
- Imidazole Carbonyl : Critical for hydrogen bonding with targets like PARP-1 or fungal enzymes. Replacement with tetrazole () or thiazole () alters activity profiles .
- Piperazine Flexibility : The piperazine ring’s conformational flexibility allows optimal positioning of substituents in binding pockets, as seen in PARP-1 inhibitors () and antifungal agents () .
Biological Activity
1-(4-Chlorobenzenesulfonyl)-4-(1H-imidazole-1-carbonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural components, which include a piperazine ring, a sulfonyl group, and an imidazole moiety. The combination of these functional groups suggests diverse pharmacological properties, especially in targeting cancer and other diseases.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation, while the piperazine structure often enhances solubility and bioavailability. Preliminary studies suggest that this compound may act as a potent inhibitor of certain cancer cell lines through apoptosis induction and cell cycle arrest.
Anticancer Properties
Research indicates that derivatives of piperazine, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds structurally similar to this compound showed significant growth inhibition in liver (HUH7, HEPG2), breast (MCF7), and colon (HCT116) cancer cell lines .
Table 1: Cytotoxicity of Related Piperazine Derivatives
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activities. The sulfonamide group is known to inhibit carbonic anhydrases, which are implicated in various physiological processes and diseases, including cancer progression. Inhibition of these enzymes can lead to decreased tumor growth and enhanced efficacy of chemotherapeutic agents.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Cell Growth Inhibition : A series of piperazine derivatives were synthesized and tested for their cytotoxicity against multiple cancer cell lines. Results indicated that compounds with similar structures to the target compound exhibited significant inhibitory effects on cell proliferation, suggesting a promising avenue for anticancer drug development .
- Mechanistic Insights : Another study highlighted the mechanism by which piperazine derivatives induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) generation and subsequent cell death .
Q & A
Q. What are the common synthetic routes for synthesizing 1-(4-chlorobenzenesulfonyl)-4-(1H-imidazole-1-carbonyl)piperazine?
Methodological Answer: The synthesis typically involves coupling reactions between sulfonyl chloride and imidazole-carbonyl intermediates. A representative approach includes:
- Step 1: Reacting 4-chlorobenzenesulfonyl chloride with piperazine under basic conditions (e.g., DCM with N,N-diisopropylethylamine) to form the sulfonamide intermediate.
- Step 2: Introducing the imidazole-carbonyl moiety via N-acylation using 1H-imidazole-1-carbonyl chloride or activated esters (e.g., HATU/DMAP-mediated coupling).
- Purification: Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and absence of unreacted intermediates (e.g., sulfonyl protons at δ 7.6–8.0 ppm, imidazole protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z calculated for C14H14ClN3O3S: 340.04).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98%) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in a fume hood due to potential toxic fume release (e.g., HCl gas during acylation).
- Storage: Store at 2–8°C in airtight containers to prevent hydrolysis of the sulfonamide or carbonyl groups .
Advanced Research Questions
Q. What strategies are effective for achieving enantioselective synthesis of piperazine derivatives like this compound?
Methodological Answer:
- Asymmetric Lithiation: Use s-BuLi/(-)-sparteine to lithiate N-Boc-piperazine, followed by trapping with chiral electrophiles to install stereocenters .
- Chiral Auxiliaries: Introduce temporary chiral groups (e.g., Evans oxazolidinones) during sulfonylation or acylation, followed by cleavage .
- Enantiomeric Purity Validation: Chiral HPLC (e.g., Chiralpak IA column) or optical rotation measurements confirm >99% ee .
Q. How do computational methods contribute to understanding this compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition-state energies for sulfonamide hydrolysis or imidazole tautomerization .
- Molecular Docking: Simulate binding affinities with biological targets (e.g., carbonic anhydrase isoforms) using AutoDock Vina. Key interactions: sulfonamide-Zn²+ coordination, imidazole-π stacking .
- MD Simulations: Assess stability in physiological conditions (e.g., solvation in explicit water models via GROMACS) .
Q. How can researchers resolve conflicting data in reaction yields or biological activity?
Methodological Answer:
- Controlled Replicates: Repeat reactions under inert atmosphere (Argon) to exclude moisture/O2 interference, especially for moisture-sensitive intermediates .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to distinguish false positives in activity assays .
- Kinetic Studies: Monitor reaction progress via in situ IR or LC-MS to identify side reactions (e.g., over-oxidation) .
Q. What factors influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies (pH 1–13, 37°C). Sulfonamide bonds degrade at pH < 2 (acidic cleavage), while imidazole rings remain stable up to 100°C .
- Thermal Gravimetric Analysis (TGA): Determine decomposition onset temperature (e.g., ~220°C for this compound) .
- Light Sensitivity: Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .
Q. What advanced techniques enable regioselective functionalization of the piperazine ring?
Methodological Answer:
- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to block one nitrogen, enabling selective sulfonylation at the other .
- Microwave-Assisted Synthesis: Enhance reaction rates and selectivity (e.g., 150°C, 20 min for imidazole coupling vs. 12 hr conventional heating) .
- Cross-Coupling Catalysis: Pd-mediated Suzuki or Buchwald-Hartwig reactions introduce aryl/heteroaryl groups without ring-opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
